2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid
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Overview
Description
2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid is an organic compound with the molecular formula C14H18O6 It is a derivative of phenoxyacetic acid, characterized by the presence of methoxycarbonyl and butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid typically involves the reaction of 4-(methoxycarbonyl)phenol with 4-bromobutyl acetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog without the methoxycarbonyl and butoxy groups.
4-(Methoxycarbonyl)phenoxyacetic acid: Lacks the butoxy group.
4-(Butoxy)phenoxyacetic acid: Lacks the methoxycarbonyl group.
Uniqueness
2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid is unique due to the presence of both methoxycarbonyl and butoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-[4-(4-methoxycarbonylphenoxy)butoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-18-14(17)11-4-6-12(7-5-11)20-9-3-2-8-19-10-13(15)16/h4-7H,2-3,8-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKYSSMSJCMHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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